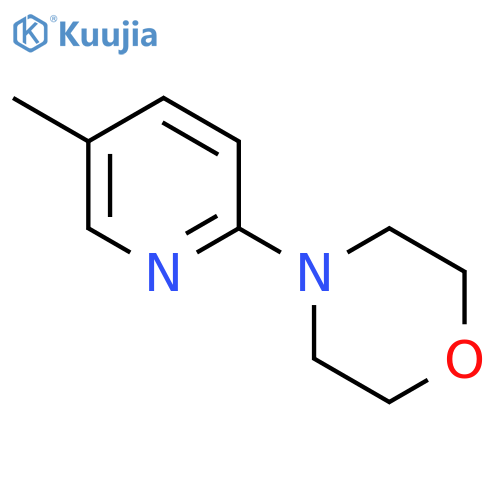

Cas no 251101-37-8 (4-(5-Methylpyridin-2-yl)morpholine)

4-(5-Methylpyridin-2-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- 4-(5-Methylpyridin-2-yl)morpholine

- AKOS016844532

- Morpholine, 4-(5-methyl-2-pyridinyl)-

- DB-305089

- 251101-37-8

- J-513601

- SCHEMBL46309

- DTXSID40572554

-

- MDL: MFCD17392623

- インチ: InChI=1S/C10H14N2O/c1-9-2-3-10(11-8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3

- InChIKey: HWRPGNXTCRPZGX-UHFFFAOYSA-N

- ほほえんだ: CC1=CN=C(C=C1)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 178.110613074g/mol

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

4-(5-Methylpyridin-2-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM163152-10g |

4-(5-methylpyridin-2-yl)morpholine |

251101-37-8 | 95% | 10g |

$417 | 2021-08-05 | |

| Chemenu | CM163152-5g |

4-(5-methylpyridin-2-yl)morpholine |

251101-37-8 | 95% | 5g |

$325 | 2021-08-05 | |

| Alichem | A029195294-5g |

4-(5-Methylpyridin-2-yl)morpholine |

251101-37-8 | 95% | 5g |

$296.80 | 2023-09-02 | |

| Alichem | A029195294-10g |

4-(5-Methylpyridin-2-yl)morpholine |

251101-37-8 | 95% | 10g |

$378.00 | 2023-09-02 | |

| Chemenu | CM163152-5g |

4-(5-methylpyridin-2-yl)morpholine |

251101-37-8 | 95% | 5g |

$402 | 2024-07-28 |

4-(5-Methylpyridin-2-yl)morpholine 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

7. Book reviews

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

4-(5-Methylpyridin-2-yl)morpholineに関する追加情報

Introduction to 4-(5-Methylpyridin-2-yl)morpholine (CAS No. 251101-37-8)

4-(5-Methylpyridin-2-yl)morpholine, also known by its CAS number 251101-37-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a morpholine ring with a 5-methylpyridine moiety, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular formula of 4-(5-Methylpyridin-2-yl)morpholine is C10H13N2O, and it has a molecular weight of 179.22 g/mol. The compound's structure provides it with distinct chemical properties, including solubility in common organic solvents and moderate stability under standard laboratory conditions. These properties make it an attractive candidate for synthetic transformations and biological evaluations.

In recent years, the interest in 4-(5-Methylpyridin-2-yl)morpholine has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising biological activities, particularly in the modulation of specific receptors and enzymes. For instance, studies have demonstrated that 4-(5-Methylpyridin-2-yl)morpholine can act as a potent and selective inhibitor of certain kinases, which are key enzymes involved in various cellular signaling pathways.

The kinase inhibition properties of 4-(5-Methylpyridin-2-yl)morpholine have been explored in the context of cancer research. Kinases play crucial roles in the regulation of cell growth, proliferation, and survival, and their dysregulation is often associated with the development and progression of cancer. By selectively inhibiting these kinases, 4-(5-Methylpyridin-2-yl)morpholine has the potential to disrupt cancer cell signaling pathways, leading to reduced tumor growth and enhanced therapeutic outcomes.

Beyond its kinase inhibition properties, 4-(5-Methylpyridin-2-yl)morpholine has also shown potential as a modulator of other biological targets. For example, recent studies have investigated its effects on G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 4-(5-Methylpyridin-2-yl)morpholine to modulate GPCRs could open new avenues for the development of drugs targeting neurological disorders, cardiovascular diseases, and immune-related conditions.

In addition to its biological activities, the synthetic accessibility of 4-(5-Methylpyridin-2-yl)morpholine is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established organic chemistry techniques, making it relatively easy to produce on a laboratory scale. This synthetic flexibility allows researchers to modify the structure of 4-(5-Methylpyridin-2-yl)morpholine, creating analogs with enhanced pharmacological properties or improved drug-like characteristics.

The pharmacokinetic profile of 4-(5-Methylpyridin-2-yl)morpholine has also been studied to assess its suitability as a therapeutic agent. Preliminary data suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for drug development. However, further studies are needed to fully characterize its pharmacokinetic behavior and optimize its therapeutic potential.

Clinical trials involving 4-(5-Methylpyridin-2-yl)morpholine-based compounds are currently underway to evaluate their safety and efficacy in treating various diseases. Early-phase trials have shown promising results, with several compounds demonstrating significant therapeutic benefits without major adverse effects. These findings underscore the potential of 4-(5-Methylpyridin-2-yl)morpholine-derived molecules as viable candidates for further clinical development.

In conclusion, 4-(5-Methylpyridin-2-yl)morpholine (CAS No. 251101-37-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure confers it with valuable chemical properties and biological activities, making it an attractive lead compound for drug discovery efforts. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for the development of innovative treatments for various diseases.

251101-37-8 (4-(5-Methylpyridin-2-yl)morpholine) 関連製品

- 259683-28-8(6-(morpholin-4-yl)pyridine-3-carbonitrile)

- 556109-99-0((2-Morpholinopyridin-4-yl)methanol)

- 327064-60-8(4-(3-Methylpyridin-2-yl)morpholine)

- 864068-88-2(1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine)

- 388088-73-1([6-(morpholin-4-yl)pyridin-3-yl]methanol)

- 771572-26-0(1-[6-(morpholin-4-yl)pyridin-3-yl]methanamine)

- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)

- 205533-81-9(Fenfangjine G)

- 1613582-45-8(2-methyl-6-phenylhex-5-en-2-amine)

- 1804050-99-4(1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one)